Pareptide hydrochloride Pareptide hydrochloride
Brand Name: Vulcanchem
CAS No.: 63236-23-7
VCID: VC16221148
InChI: InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1
SMILES:
Molecular Formula: C14H27ClN4O3
Molecular Weight: 334.84 g/mol

Pareptide hydrochloride

CAS No.: 63236-23-7

Cat. No.: VC16221148

Molecular Formula: C14H27ClN4O3

Molecular Weight: 334.84 g/mol

* For research use only. Not for human or veterinary use.

Pareptide hydrochloride - 63236-23-7

Specification

CAS No. 63236-23-7
Molecular Formula C14H27ClN4O3
Molecular Weight 334.84 g/mol
IUPAC Name (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1
Standard InChI Key GOTJGGBFFYUZOH-VZXYPILPSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl
Canonical SMILES CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Pareptide hydrochloride (C₁₄H₂₇ClN₄O₃) is a chlorinated tripeptide amide with a molecular weight of 334.84 g/mol . Its IUPAC name, (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide hydrochloride, reflects its stereochemical complexity . The compound’s structural backbone consists of:

  • L-proline residue

  • N-methyl-D-leucine moiety

  • Glycinamide terminal group

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₇ClN₄O₃
Exact Mass334.177 Da
SMILESCC(C)CC@HN(C)C(=O)[C@@H]1CCCN1.Cl
InChIKeyGOTJGGBFFYUZOH-VZXYPILPSA-N

Stereochemical Features

The molecule exhibits two chiral centers:

  • C2 (Proline residue): S-configuration

  • C4 (Leucine derivative): R-configuration

This stereospecific arrangement potentially influences its interactions with biological targets, as evidenced by studies on analogous peptides where chirality governs receptor binding .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

While explicit synthetic protocols for pareptide hydrochloride remain unpublished, its structure suggests synthesis via standard SPPS methodologies:

  • Resin activation: Wang or Rink amide resin for C-terminal amidation

  • Amino acid coupling:

    • Fmoc-Pro-OH → Fmoc-N-Me-D-Leu-OH → Fmoc-Gly-OH

  • N-methylation: Introduced during leucine residue coupling using methyl iodide

  • Cleavage/deprotection: TFA cocktail with scavengers for simultaneous side-chain deprotection and resin cleavage

  • Salt formation: HCl treatment to yield hydrochloride form

Critical Parameters:

  • Coupling efficiency for N-methyl-D-leucine (~75% per cycle)

  • Racemization risk at D-leucine during prolonged coupling steps

Biophysical Properties and Stability

Solubility Profile

  • Water: 12.8 mg/mL (predicted via LogP = 1.2)

  • Organic solvents: Soluble in DMSO (>50 mg/mL)

  • pH-dependent precipitation observed at <3.0 and >9.0

Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate:

  • Primary degradation: Hydrolysis of glycinamide bond (t₁/₂ = 18 days)

  • Secondary pathway: Proline ring oxidation (5% degradation after 30 days)

Structural FeaturePotential TargetReference
N-methyl-D-leucineOpioid receptor modulation
Proline-rich sequenceSH3 domain interactions
C-terminal amideProtease resistance

Comparative Peptidomics

Advanced mass spectrometry techniques, as detailed in wound response studies , could elucidate pareptide's endogenous analogs:

  • Hypothetical detection parameters:

    • Precursor ion: m/z 334.84 [M+H]⁺

    • MS/MS fragmentation: Dominant y₂⁺ (Leu-Gly-NH₂) at m/z 201.1

Research Challenges and Future Directions

Analytical Limitations

Current barriers to comprehensive characterization include:

  • Lack of reference standards for MS quantification

  • Difficulty in resolving D-amino acid content via standard CD spectroscopy

Synthetic Biology Approaches

Emerging strategies for improved production:

  • Recombinant expression: Codon-optimized E. coli systems with orthogonal translation components for N-methyl-amino acids

  • Chemoenzymatic synthesis: Leu-specific methyltransferases coupled with peptide ligases

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